alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc
Description
Historical Context and Discovery of alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc
The discovery of alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc emerged from investigations into sulfated glycans in marine organisms. Early studies on sulfated fucans (SFs) and glycosaminoglycans (GAGs) in sea cucumbers and red algae revealed unique anticoagulant properties linked to specific sulfation patterns. This compound was first characterized as a 3'-sulfated Lewis A/C epitope in the 1990s, identified through monoclonal antibody (mAb) binding assays and glycan array analyses. Its structural elucidation was advanced by chemical synthesis efforts, such as the work by Chen et al. (2019), who developed efficient glycosylation strategies to assemble its branched backbone. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirmed the sulfation at the C-3 position of galactose (Galp3S) and the α1->4 fucosylation.
Taxonomic Distribution and Evolutionary Significance
This sulfated glycan is predominantly found in marine invertebrates , including sea cucumbers (e.g., Apostichopus japonicus) and ascidians, where it contributes to extracellular matrix integrity and pathogen defense. Its evolutionary conservation in deuterostomes suggests a role in cell-cell recognition and immune modulation. For example, in sea cucumbers, analogous structures in fucosylated chondroitin sulfate (FCS) enhance survival by inhibiting host-pathogen interactions. The compound’s presence in human gastrointestinal epithelia during metaplasia and carcinogenesis further underscores its functional versatility across taxa.
Table 1: Taxonomic Distribution of alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc
| Organism | Biological Role | Structural Context |
|---|---|---|
| Sea cucumbers | Anticoagulant activity | Fucosylated chondroitin sulfate |
| Humans | Cancer biomarker | Sulfated mucins |
| Ascidians | ECM modulation | Dermatan sulfate derivatives |
Nomenclature Systems and Structural Classification
The compound’s systematic IUPAC name, 6-deoxy-alpha-L-galactopyranosyl-(1->4)-[3-O-sulfo-beta-D-galactopyranosyl-(1->3)]-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->3)-D-galactopyranose , reflects its branched tetrasaccharide architecture. Key features include:
- Alpha-L-fucose (Fucp) : Linked via α1->4 to GlcNAc.
- Beta-D-galactose-3-sulfate (Galp3S) : Attached via β1->3 to GlcNAc.
- N-acetylglucosamine (GlcNAc) : A central hub for branching.
Structurally, it belongs to the 3'-sulfated Lewis antigen family , distinguished by sulfation at Galp3S and fucosylation at Fucp1->4. This places it within the broader class of sulfated branched amino oligosaccharides , which exhibit divergent bioactivities based on sulfation patterns.
Position within Branched Amino Trisaccharide Families
Though technically a tetrasaccharide, the compound’s functional core resembles branched trisaccharides due to its GlcNAc-centered topology. It shares homology with:
- Sialyl Lewis X (sLeX) : Both feature terminal fucose and sulfation, though sLeX includes sialic acid.
- Fucosylated chondroitin sulfate (FCS) oligomers : These share the GlcNAc-Gal sulfate motif but lack the Lewis antigen backbone.
Its unique 3'-sulfated Lewis A/C epitope enables specific interactions with galectins (e.g., Galectin-3) and selectins, modulating immune responses and cancer metastasis. Comparative studies show that sulfation at Galp3S enhances binding affinity by 10-fold compared to non-sulfated analogs.
Table 2: Structural Comparison with Related Trisaccharides
| Feature | alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc | Sialyl Lewis X | Fucosylated Chondroitin Sulfate |
|---|---|---|---|
| Core Structure | Branched tetrasaccharide | Linear tetrasaccharide | Branched polysaccharide |
| Sulfation Site | Galp3S | None | Fucp2,4S or Fucp3,4S |
| Biological Role | Cancer biomarker, immune modulation | Leukocyte adhesion | Anticoagulation |
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO18S/c1-5-10(25)12(27)13(28)19(34-5)37-15-8(4-23)35-18(30)9(21-6(2)24)16(15)38-20-14(29)17(39-40(31,32)33)11(26)7(3-22)36-20/h5,7-20,22-23,25-30H,3-4H2,1-2H3,(H,21,24)(H,31,32,33)/t5-,7+,8+,9+,10+,11-,12+,13-,14+,15+,16+,17-,18+,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZKLZZRLAPTDK-JGMUFZQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)NC(=O)C)O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO18S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415358 | |
| Record name | 3'-Sulfated Lewis A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153088-71-2 | |
| Record name | 3'-Sulfated Lewis A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60415358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Glycosylation Approach
The synthesis begins with the sequential assembly of monosaccharide units. The beta-D-GlcpNAc residue serves as the foundational core, to which beta-D-Galp3S and alpha-L-Fucp are attached via (1->3) and (1->4) linkages, respectively. Critical steps include:
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Activation of Anomeric Centers : Glycosyl donors such as trichloroacetimidates or thioglycosides are employed to facilitate controlled coupling. For instance, the galactose donor is often pre-sulfated at the 3-position using sulfur trioxide-triethylamine complexes prior to glycosylation.
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Stereochemical Control : The alpha configuration of fucose is achieved using participating protective groups (e.g., acetyl or benzoyl) at the C2 position, which direct nucleophilic attack to the desired face.
A representative synthetic route involves:
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Protection of beta-D-GlcpNAc with temporary groups (e.g., Fmoc at C3).
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Coupling with a galactose donor bearing a transient sulfate-protecting group (e.g., tert-butyl dimethylsilyl).
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Deprotection and sulfation of galactose at C3 using SO₃·Py complex.
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Final fucosylation using a fucosyl donor activated by NIS/TfOH.
Convergent Block Synthesis
Recent advances favor modular assembly using pre-formed disaccharide blocks. For example:
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Block A : beta-D-Galp3S-(1->3)-beta-D-GlcpNAc is synthesized independently via regioselective galactosylation of GlcNAc, followed by sulfation.
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Block B : alpha-L-Fucp is attached to Block A using a bifunctional linker (e.g., p-methoxybenzylidene) to ensure (1->4) linkage specificity.
This method reduces step count and improves overall yield (typically 15–20% over 12 steps).
Enzymatic and Chemoenzymatic Methods
Glycosyltransferase-Mediated Assembly
Enzymatic approaches leverage recombinant glycosyltransferases for precise linkage formation:
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Beta-1,3-Galactosyltransferase (β3Gal-T) : Catalyzes the transfer of galactose from UDP-Gal to GlcNAc.
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Alpha-1,4-Fucosyltransferase (α4Fuc-T) : Mediates fucose attachment using GDP-Fuc as the donor.
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Sulfotransferases : Heparan sulfate 3-O-sulfotransferase (HS3ST) introduces the sulfate group post-glycosylation.
A hybrid chemoenzymatic protocol involves:
Substrate Engineering for Improved Efficiency
Modifying acceptor substrates enhances enzyme kinetics:
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GlcNAc derivatives with hydrophobic aglycons (e.g., p-nitrophenyl) increase solubility in aqueous-organic mixtures, boosting glycosyltransferase activity by 30–40%.
Protecting Group Strategies
Orthogonal Protection Schemes
Temporary and permanent protecting groups ensure regioselectivity during glycosylation and sulfation:
| Functional Group | Protecting Group | Removal Conditions |
|---|---|---|
| C3-OH (GlcNAc) | Fmoc | Piperidine/DMF |
| C6-OH (Gal) | TBDMS | TBAF/THF |
| Sulfate | Troc | Zn/AcOH |
Challenges in Sulfate Group Stability
Sulfate esters are prone to hydrolysis under acidic or basic conditions. Strategies to mitigate this include:
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Post-glycosylation sulfation : Introducing sulfate after glycosylation minimizes exposure to harsh conditions.
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Use of stable sulfate precursors : tert-Butyl sulfates resist hydrolysis during subsequent steps and are cleaved with TFA.
Analytical Characterization
Structural Validation
-
NMR Spectroscopy :
-
Mass Spectrometry :
Purity Assessment
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HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) resolve sulfated vs. non-sulfated species.
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CE-LIF : Capillary electrophoresis with laser-induced fluorescence detects sub-1% impurities.
Challenges and Optimization
Glycosylation Efficiency
Low yields (10–25%) in fucosylation stem from steric hindrance at the C4 position of GlcNAc. Solutions include:
Chemical Reactions Analysis
Types of Reactions
Alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid (HIO4) or sodium periodate (NaIO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or tosyl chloride (TsCl) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosidic bond formation and carbohydrate chemistry.
Biology: It plays a role in cell-cell recognition and signaling, making it valuable for studying cellular interactions.
Medicine: It is investigated for its potential in drug development, particularly in targeting specific cell types or pathogens.
Industry: It is used in the development of glycan-based materials and biosensors.
Mechanism of Action
The mechanism of action of alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc involves its interaction with specific receptors on cell surfaces. The compound binds to lectins, which are proteins that recognize and bind to specific carbohydrate structures. This binding can trigger various cellular responses, including signal transduction pathways that regulate cell growth, differentiation, and immune responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table highlights structural differences between α-L-Fucp-(1→4)-[β-D-Galp3S-(1→3)]-β-D-GlcpNAc and related glycans:
Analytical Characterization
- NMR Spectroscopy: Sulfation induces downfield shifts in <sup>13</sup>C NMR (e.g., +5.4 ppm for Galp-C-3), distinguishing it from non-sulfated analogs .
- Mass Spectrometry : MALDI-TOF MS of the sulfated compound shows a characteristic [M-H]<sup>-</sup> ion at m/z 754.2, absent in analogs .
Biological Activity
The compound alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc is a complex glycan that has garnered attention in the field of glycobiology due to its potential biological activities. This article examines its structural characteristics, biological functions, and implications in health and disease.
Structural Characteristics
This glycan consists of several monosaccharide units including:
- Alpha-L-Fucose (Fuc) : A fucosyl residue that contributes to the compound's biological activity.
- Beta-D-Galactose (Gal) : Present in a sulfated form (Gal3S), which enhances its interaction with biological receptors.
- Beta-D-N-Acetylglucosamine (GlcNAc) : This amino sugar plays a crucial role in cellular recognition processes.
The overall structure can be represented as follows:
Immunological Functions
Research indicates that glycans like alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc play significant roles in modulating immune responses. They can act as ligands for various lectins and receptors on immune cells, influencing cell signaling pathways and immune cell activation.
Case Study: Inhibition of Pathogen Adhesion
A study demonstrated that this glycan structure could inhibit the adhesion of pathogens such as Helicobacter pylori to gastric epithelial cells. The fucosylation pattern appears to mimic host cell surface structures, thereby preventing bacterial colonization and subsequent infection .
Antiviral Properties
Another area of interest is the antiviral properties of this compound. Glycans have been shown to interfere with viral entry into host cells by blocking viral receptors. For instance, sulfated glycans can inhibit the binding of viruses like HIV to CD4 receptors on T-cells, providing a potential therapeutic avenue for antiviral strategies .
Data Table: Summary of Biological Activities
Glycan Profiling Techniques
Advancements in techniques such as NMR spectroscopy and mass spectrometry have allowed for detailed characterization of glycan structures. These methods help elucidate how structural variations affect biological functions. For example, the presence of sulfate groups on galactose residues significantly alters the binding affinity to specific lectins .
Clinical Implications
The unique properties of alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc suggest potential applications in vaccine development. By conjugating this glycan to protein carriers, it may enhance immunogenicity against specific pathogens, thereby improving vaccine efficacy .
Q & A
Basic Question: What experimental techniques are critical for determining the structure of alpha-L-Fucp-(1->4)-[beta-D-Galp3S-(1->3)]-beta-D-GlcpNAc?
Answer:
Structural elucidation requires a combination of:
- Nuclear Magnetic Resonance (NMR): Assign anomeric proton signals (δ 4.5–5.5 ppm for α-linkages, δ 4.3–4.7 ppm for β-linkages) to confirm glycosidic bond configurations. Use 2D experiments (COSY, TOCSY, HSQC) to resolve overlapping signals in complex glycans .
- Mass Spectrometry (MS): High-resolution MALDI-TOF or ESI-MS validates molecular weight and sulfation patterns. For example, the sulfate group on beta-D-Galp3S contributes a mass shift of ~80 Da .
- Enzymatic Digestion: Use fucosidases or galactosidases to cleave specific linkages and confirm branching patterns via HPLC or CE analysis .
Advanced Question: How can contradictory binding affinity data for this glycan in different lectin interaction studies be resolved?
Answer:
Contradictions often arise from:
- Buffer Conditions: Lectin binding is pH- and ion-dependent. For example, Ca²⁺ is required for galectin-1 binding, but its absence in assays may yield false negatives .
- Glycan Presentation: Immobilization on chips (SPR) vs. solution-phase (ITC) alters accessibility. Use orthogonal methods (e.g., SPR for kinetics, ITC for thermodynamics) to cross-validate .
- Sulfation Heterogeneity: Incomplete sulfation during synthesis (e.g., beta-D-Galp3S) may create mixed populations. Quantify sulfation via ion-exchange chromatography or capillary electrophoresis .
Basic Question: What are the primary challenges in synthesizing this glycan, and how are they addressed?
Answer:
Key challenges and solutions:
- Regioselective Sulfation: Introduce sulfate at the 3-OH of beta-D-Galp using sulfotransferases (e.g., Gal3ST-2) or chemical methods (SO₃·Py complex in DMF) .
- Branching Complexity: Use orthogonal protecting groups (e.g., benzyl for Fuc, acetyl for GlcNAc) to control sequential glycosylation. Monitor coupling efficiency via TLC or MS .
- Purification: Reverse-phase HPLC with C18 columns and ion-pairing reagents (e.g., triethylamine) resolves sulfated vs. non-sulfated species .
Advanced Question: How can molecular dynamics (MD) simulations predict the conformational flexibility of this glycan in solution?
Answer:
Methodology:
- Force Field Selection: Use GLYCAM06 or CHARMM36 parameters for accurate carbohydrate torsion angles .
- Solvation Models: Explicit water (TIP3P) with counterions (Na⁺) neutralizes sulfate charges. Run simulations for ≥100 ns to sample glycan conformations .
- Analysis: Calculate root-mean-square fluctuations (RMSF) to identify flexible regions (e.g., Fuc branches) and hydrogen-bond persistence to assess stability .
Basic Question: What is the biological significance of the beta-D-Galp3S modification in this glycan?
Answer:
The 3-O-sulfation of beta-D-Galp:
- Enhances Binding to Selectins: Critical in inflammatory responses; sulfated glycans inhibit leukocyte adhesion by competing with P-selectin .
- Modulates Immune Recognition: Sulfation alters epitope accessibility for antibodies (e.g., anti-Lewis X) and lectins (e.g., Siglec-3) .
- Impacts Microbial Adhesion: Pathogens like Helicobacter pylori exploit sulfated glycans for mucosal colonization .
Advanced Question: How to design a glycan microarray to profile interactions of this compound with immune receptors?
Answer:
Design considerations:
- Surface Chemistry: Use NHS-activated glass slides to immobilize amine-functionalized glycans. Optimize spotting concentration (50–100 µM) to avoid overcrowding .
- Control Spots: Include unsulfated analogs (beta-D-Galp instead of beta-D-Galp3S) to isolate sulfate-dependent binding .
- Detection: Fluorescently labeled receptors (e.g., Fc-tagged Siglecs) at 1–10 µg/mL. Normalize signals to BSA background .
Basic Question: What are the best practices for quantifying this glycan in biological samples?
Answer:
Quantification workflow:
- Extraction: Use hydrazinolysis or PNGase F to release N-linked glycans. For O-linked, employ β-elimination with mild alkali .
- Derivatization: Label with 2-AB (2-aminobenzamide) for fluorescence detection in HPLC or CE .
- Calibration: Use synthetic standards (e.g., beta-D-Galp3S-containing glycans) to create a linear range of 0.1–100 pmol .
Advanced Question: How to resolve overlapping NMR signals from the Fuc and Galp3S residues?
Answer:
Strategies include:
- Low-Temperature NMR: Reduce conformational exchange broadening at 278 K. Enhances resolution of Fuc H-6 (δ 1.2 ppm) and Galp3S H-4 (δ 4.1 ppm) .
- Selective Isotopic Labeling: Incorporate ¹³C at C-6 of Fuc to simplify HSQC spectra.
- Paramagnetic Relaxation Enhancement (PRE): Add Mn²⁺ to selectively broaden signals near sulfate groups .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
